(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Overview
Description
“(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine” is a heterocyclic amine. It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isNCC1=CN2C(C(C)=CC=C2)=N1
. This provides a text representation of the compound’s structure. Physical and Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 161.2 g/mol .Scientific Research Applications
Catalytic Activity in Organic Synthesis
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine has been utilized in the synthesis of palladium (Pd) complexes with ONN pincer ligand. These complexes, including ligand types like benzimidazole and pyridine, have shown excellent catalytic activity, particularly in the Suzuki-Miyaura reaction, an important type of cross-coupling reaction in organic chemistry. This highlights the compound's significance in facilitating complex organic synthesis processes (Shukla et al., 2021).
Potential in Anticonvulsant Applications
Research has also explored the potential anticonvulsant properties of derivatives of this compound. Novel Schiff bases of 3-aminomethyl pyridine, which is structurally related to the compound , have been synthesized and shown to offer seizure protection in various models, indicating potential therapeutic applications in the field of neurology and epilepsy treatment (Pandey & Srivastava, 2011).
Role in Cytotoxic and CDK Inhibitor Activities
Further research includes the synthesis of 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidines derivatives, which have demonstrated notable cytotoxic activity and CDK inhibitor activity. These compounds, with variations like quinolin-4-yl substitution, have shown effectiveness and selectivity, potentially indicating applications in cancer research and treatment (Vilchis-Reyes et al., 2010).
Photocytotoxic Properties in Medical Imaging
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methanamine, a related compound, have been synthesized and shown to possess photocytotoxic properties. These complexes display notable photocytotoxicity in red light and have been used for cellular imaging, indicating their potential application in medical diagnostics and treatment strategies (Basu et al., 2014).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. This includes studies on antiulcer drugs, where these derivatives have demonstrated significant antisecretory and cytoprotective activities, suggesting their potential as histamine H2-receptor antagonists (Katsura et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCVHNHCTCEWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651036 | |
Record name | 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-47-6 | |
Record name | 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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